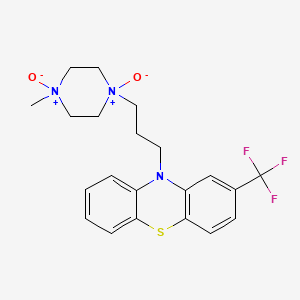
Trifluoperazine N1,N4-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Trifluoperazine N1,N4-Dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield higher oxidation state products.
Reduction: It can be reduced back to its parent compound, trifluoperazine, using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Trifluoperazine N1,N4-Dioxide has several scientific research applications:
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Trifluoperazine N1,N4-Dioxide involves its interaction with specific molecular targets and pathways. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action leads to the depression of hypothalamic and hypophyseal hormone release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Trifluoperazine N1,N4-Dioxide can be compared with other similar compounds, such as:
Trifluoperazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action compared to trifluoperazine.
Propriétés
Formule moléculaire |
C21H24F3N3O2S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
Clé InChI |
ZYMPCIADUGWNLP-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


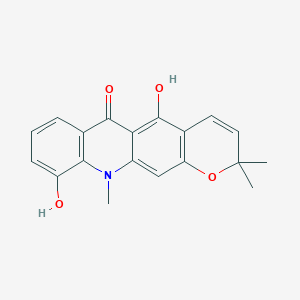
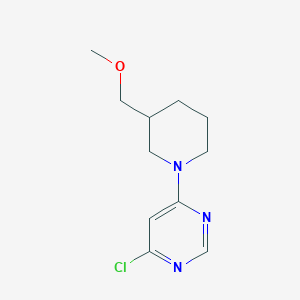
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
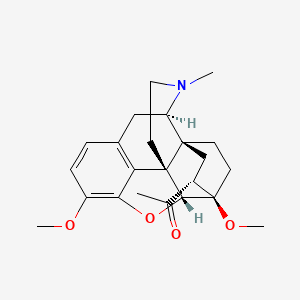
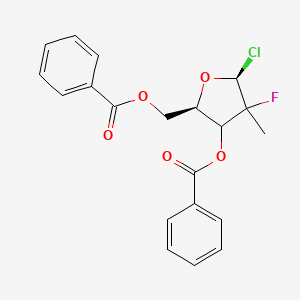
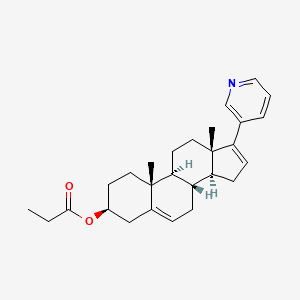
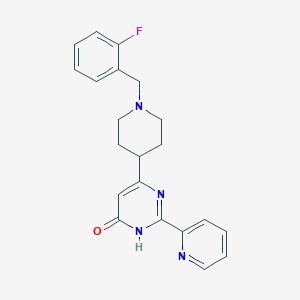
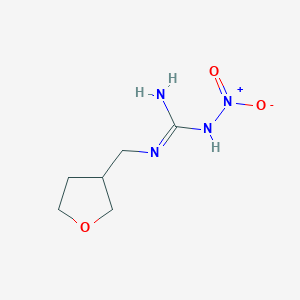
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
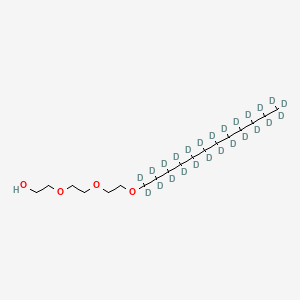

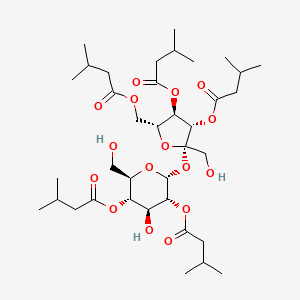
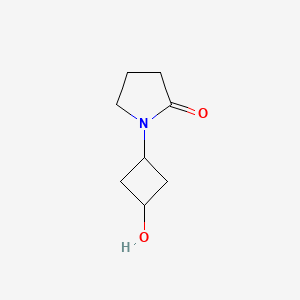
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
